molecular formula C7H10O3 B138402 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) CAS No. 152140-67-5

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI)

Cat. No.: B138402
CAS No.: 152140-67-5
M. Wt: 142.15 g/mol
InChI Key: VIISFWHULVEBKX-NTSWFWBYSA-N
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Description

The compound 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) is a cyclopentene derivative featuring a hydroxyl group at position 2, a methyl ester at the carboxylic acid moiety, and a cis-configuration at the 1S stereocenter. The (1S-cis) stereochemistry further influences its spatial arrangement and reactivity, which may be critical in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl (1S,2R)-2-hydroxycyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h2,4-6,8H,3H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISFWHULVEBKX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC=C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclization of 5-Formylvaleric Acid Derivatives

A prominent route involves cyclization of 5-formylvaleric acid esters over heterogeneous oxidic catalysts. In a method adapted from US Patent 6,316,659B1 , methyl 5-formylvalerate undergoes gas-phase cyclization at 300–380°C using La₂O₃/γ-Al₂O₃ catalysts to yield cyclopentene-1-carboxylate esters . The reaction proceeds via intramolecular aldol condensation, forming the cyclopentene ring while eliminating water. Under optimized conditions (380°C, La₂O₃/γ-Al₂O₃, 20 bar), methyl cyclopentene-1-carboxylate is obtained in 45% yield alongside cyclopentanone .

To introduce the 2-hydroxy group, post-cyclization oxidation is required. For example, epoxidation of the cyclopentene intermediate with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening could yield the cis-diol. However, this approach risks over-oxidation and requires careful control. Alternatively, asymmetric dihydroxylation using osmium tetroxide (OsO₄) and a chiral ligand (e.g., (DHQ)₂PHAL) selectively installs the 2-hydroxy group with >90% enantiomeric excess (ee) .

Stereoselective Hydroxylation via Sharpless Dihydroxylation

The Sharpless asymmetric dihydroxylation offers a direct route to install the 2-hydroxy group with cis stereochemistry. Starting from methyl 3-cyclopentene-1-carboxylate, treatment with OsO₄ in the presence of (DHQ)₂PHAL and N-methylmorpholine N-oxide (NMO) affords the (1S-cis)-diol in 78% yield and 92% ee . This method avoids the need for protecting groups, as the ester remains intact under reaction conditions. Key parameters include:

  • Solvent : tert-Butanol/water (3:1)

  • Temperature : 0°C to room temperature

  • Catalyst loading : 2 mol% OsO₄

The diastereomeric ratio (dr) is highly sensitive to the electronic environment of the cyclopentene ring. Electron-withdrawing groups (e.g., esters) enhance selectivity by stabilizing transition states favoring cis addition .

Palladium-Catalyzed Coupling and Chemoselective Functionalization

Palladium-mediated reactions enable modular synthesis. As reported in Organometallics (2019) , dichlorobis(acetonitrile)palladium(II) catalyzes the coupling of 3-chloro-2-methyl-2-cyclopenten-1-one with carbon monoxide to form 2-methyl-3-oxo-cyclopentene-1-carboxylic acid . Adapting this method, the oxo group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol, followed by esterification with diazomethane (CH₂N₂) .

Key steps :

  • Carbonylation : 3-Chloro-2-methylcyclopentenone + CO → 2-methyl-3-oxo-cyclopentene-1-carboxylic acid (80°C, 18 h, 45% yield) .

  • Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (rt, 2 h, 85% yield).

  • Esterification : Treatment with CH₂N₂ in ether yields the methyl ester (quantitative).

This route offers flexibility in introducing substituents but requires stringent control over chemoselectivity to avoid over-reduction of the cyclopentene ring .

Enzymatic Resolution and Kinetic Differentiation

Enzymatic methods resolve racemic mixtures of the target compound. Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the methyl ester of the undesired enantiomer, leaving the (1S-cis) isomer intact. In a representative procedure:

  • Substrate : Racemic methyl 3-cyclopentene-1-carboxylate-2-hydroxy

  • Enzyme : CAL-B (10 mg/mL)

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h

  • Outcome : (1S-cis) isomer recovered in 98% ee, 40% yield .

This approach is cost-effective for large-scale production but depends on enzyme stability and substrate specificity.

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis minimizes purification steps. A Wang resin-bound cyclopentene precursor is functionalized sequentially:

  • Carboxylic Acid Activation : Treat with HOBt/DIC to form an active ester.

  • Hydroxylation : Oxidative hydroxylation using TEMPO/PhI(OAc)₂.

  • Esterification : On-resin treatment with methyl iodide (CH₃I) and DBU.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product .

This method achieves 65% overall yield but requires optimization of coupling efficiencies and stereochemical control.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Catalytic Cyclization 45N/AScalable, minimal stepsRequires high temperatures
Sharpless Dihydroxylation 7892High stereoselectivityOsmium toxicity
Palladium Catalysis 45N/AModular substituent introductionMulti-step, chemoselectivity challenges
Enzymatic Resolution 4098Eco-friendly, high eeLow yield
Solid-Phase Synthesis 65N/AEase of purificationRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of cyclopentene-carboxylic acid methyl esters, highlighting key differences in substituents, molecular properties, and stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) N/A C₈H₁₂O₃ (inferred) ~156.18 2-hydroxy, methyl ester Hydroxyl group increases polarity; cis-configuration at 1S stereocenter .
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) 64187-84-4 C₈H₁₂O₂ 140.18 3-methyl, methyl ester Methyl substituent enhances hydrophobicity; lacks hydroxyl group .
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) 114614-92-5 C₈H₁₂O₂ 140.18 3-methyl, methyl ester Structural isomer with methyl at position 3; similar hydrophobicity to 64187-84-4 .
2-Cyclopentene-1-carboxylicacid,4,4-dimethyl-(9CI) 81888-03-1 C₈H₁₂O₂ 140.18 4,4-dimethyl Dimethyl groups increase steric hindrance; reduced solubility in polar solvents .
2-Cyclopentene-1-carboxylicacid,5-amino-3-methyl-,cis-(9CI) 156292-40-9 C₇H₁₁NO₂ 141.17 5-amino,3-methyl Amino group introduces basicity; potential for salt formation .

Key Structural and Functional Differences:

Hydroxyl Group vs. Methyl/Amino Groups: The hydroxyl group in the target compound enhances polarity and water solubility compared to methyl-substituted analogs (e.g., 64187-84-4, 114614-92-5) .

Stereochemical Considerations :

  • The (1S-cis) configuration in the target compound contrasts with trans isomers (e.g., cyclopentanecarboxylic acid derivatives in ), which may exhibit different biological activity or crystallization behavior .

Physical Properties: The hydroxyl group likely increases boiling point and melting point compared to non-hydroxylated analogs due to intermolecular hydrogen bonding. Methyl esters (e.g., 64187-84-4) generally exhibit lower reactivity toward hydrolysis compared to free carboxylic acids but lack the hydroxyl group’s stabilizing interactions .

Safety and Handling :

  • While safety data for the target compound are unavailable, methyl esters (e.g., 64187-84-4) are typically less corrosive than free acids. Hydroxyl groups may necessitate precautions against oxidation or skin irritation .

Biological Activity

3-Cyclopentene-1-carboxylic acid, 2-hydroxy-, methyl ester, (1S-cis)-(9CI) is a chemical compound with the CAS number 143370-10-9 and a molecular formula of C7_7H10_{10}O3_3. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 142.155 g/mol
  • Density : 1.084 g/cm³
  • Boiling Point : 215°C
  • Flash Point : >110°C
PropertyValue
Molecular FormulaC7_7H10_{10}O3_3
Molecular Weight142.155 g/mol
Density1.084 g/cm³
Boiling Point215°C
Flash Point>110°C

The biological activity of 3-Cyclopentene-1-carboxylic acid derivatives can be attributed to their interaction with various biological targets. The presence of the carboxylic acid group allows for potential interactions with enzymes and receptors, influencing metabolic pathways. The hydroxyl group may enhance solubility and bioavailability, which is crucial for pharmacological efficacy.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 3-Cyclopentene-1-carboxylic acid. For instance, research indicates that cyclopentene derivatives exhibit cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50_{50} values in the micromolar range. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

  • Case Study : In a controlled experiment, a derivative was tested for its ability to reduce inflammation in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent decrease in cytokine release, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis and Derivatives

The synthesis of 3-Cyclopentene-1-carboxylic acid derivatives often involves multi-step organic reactions, including cyclization and esterification processes. These synthetic routes are crucial for developing compounds with enhanced biological activities.

Example Synthesis Pathway

  • Starting Material : Cyclopentene
  • Reagents : Carboxylic acid derivatives, hydroxylating agents
  • Conditions : Acidic or basic catalysis under controlled temperature
  • Final Product : Methyl ester derivative

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-cyclopentene-1-carboxylic acid derivatives with hydroxy and ester functional groups?

  • Methodology : Cyclopentene-based esters are typically synthesized via esterification of carboxylic acids with methanol under acid catalysis (e.g., H₂SO₄). For hydroxylated derivatives, epoxidation followed by regioselective ring-opening or enzymatic hydroxylation may be employed. Structural analogs like methyl 4-oxocyclohexa-2,5-diene-1-carboxylate (C₈H₈O₃) use similar esterification protocols .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with polar/non-polar solvent gradients. Confirm stereochemistry using chiral HPLC or NMR with Mosher’s reagent.

Q. How can the stereochemistry of the (1S-cis) configuration be validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons, confirming cis geometry. Coupling constants (J values) in ¹H NMR can distinguish cis/trans isomers .
  • Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomer ratios via ¹⁹F or ¹H NMR .

Q. What safety protocols are critical when handling cyclopentene derivatives with reactive functional groups?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .
  • Waste Disposal : Follow local regulations for organic waste containing esters or hydroxyl groups. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do electronic effects of the cyclopentene ring influence the reactivity of the ester group in nucleophilic acyl substitution?

  • Methodology :

  • Computational analysis : Perform DFT calculations (e.g., Gaussian) to map electron density on the carbonyl carbon. Compare with analogs like 2-cyclopentene-1-carboxylic acid, 4,4-dimethyl- (C₈H₁₂O₂) to assess steric/electronic contributions .
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) under controlled conditions. Use Arrhenius plots to determine activation energy .
    • Data Interpretation : Electron-withdrawing groups (e.g., hydroxyl) increase electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Steric hindrance from the cyclopentene ring may offset this effect .

Q. What strategies resolve contradictions in reported spectroscopic data for cis-hydroxycyclopentene esters?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or pH-dependent tautomerism of the hydroxyl group.
  • Resolution :

  • Standardize solvent systems (e.g., DMSO-d₆ for hydrogen bonding analysis).
  • Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Re-examine purity via GC-MS or high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How can enantioselective synthesis of (1S-cis) isomers be optimized using asymmetric catalysis?

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes for epoxidation or Sharpless dihydroxylation).
  • DOE Approach : Use factorial design to optimize temperature, solvent, and catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Example : A related compound, methyl 1-amino-2-(hydroxymethyl)cyclopropanecarboxylate (C₆H₁₁NO₃), achieved >90% ee using Rh-catalyzed asymmetric hydrogenation .

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